molecular formula C20H18N6OS2 B2356678 N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921881-59-6

N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B2356678
CAS RN: 921881-59-6
M. Wt: 422.53
InChI Key: YQFQYFVZMNWQED-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N6OS2 and its molecular weight is 422.53. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial activities. For instance, derivatives of 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety exhibited significant antibacterial and antifungal properties (Güzeldemirci & Küçükbasmacı, 2010; Ulusoy Güzeldemirci et al., 2013).

  • Type II Diabetes Inhibitory Activity : Some derivatives demonstrated potential as Type II diabetes inhibitors. N'-Arylidene-2-((7-methylbenzo[4, 5]thiazolo[2,3-c][1, 2, 4]triazol-3-yl)thio)acetohydrazides displayed notable in vitro Type II diabetes inhibition (Mor et al., 2022).

  • Anticancer Agents : Derivatives like 5-methyl-4-phenyl thiazole have been synthesized and studied for their anticancer activity, showing promising results against certain cancer cell lines (Evren et al., 2019; Ding et al., 2012).

  • Synthesis and Characterization : Studies have been conducted on the synthesis and characterization of related compounds, providing insights into their chemical properties and potential applications (Azeez & Abdullah, 2019; Baviskar et al., 2013).

  • Potential Anticonvulsant Agents : Some benzothiazole derivatives have been evaluated for their anticonvulsant activity, showing efficacy in relevant tests (Liu et al., 2016).

  • Angiotensin II Antagonists : Derivatives from triazole and imidazo[1,2-b][1,2,4]triazoles have been evaluated as angiotensin II antagonists, demonstrating notable potency and potential for therapeutic applications (Ashton et al., 1993).

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS2/c1-13-7-8-15-16(11-13)29-18(21-15)22-17(27)12-28-20-24-23-19-25(9-10-26(19)20)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,21,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFQYFVZMNWQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C4N3CCN4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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